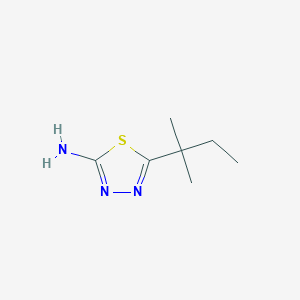

5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine

Descripción

Chemical Classification and Nomenclature

This compound belongs to the thiadiazole family of compounds, specifically classified as a 1,3,4-thiadiazole derivative. The International Union of Pure and Applied Chemistry systematic name for this compound is 5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-amine, reflecting the branched alkyl substitution at the 5-position of the thiadiazole ring. Alternative nomenclature includes 5-(tert-Pentyl)-1,3,4-thiadiazol-2-amine, emphasizing the tertiary nature of the pentyl substituent.

The compound carries the Chemical Abstracts Service registry number 89881-38-9, which serves as its unique identifier in chemical databases. The molecular formula C7H13N3S indicates the presence of seven carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and one sulfur atom. The Simplified Molecular-Input Line-Entry System representation is CCC(C)(C)C1=NN=C(S1)N, which provides a linear description of the molecular structure.

Thiadiazoles are classified under azole compounds, representing five-membered heterocyclic structures containing both sulfur and nitrogen atoms. The name thiadiazole originates from the Hantzsch-Widman nomenclature system, which provides systematic naming conventions for heterocyclic compounds. The 1,3,4-thiadiazole isomer specifically refers to the arrangement where nitrogen atoms occupy positions 1 and 3, and sulfur occupies position 4 in the five-membered ring.

Historical Context of 1,3,4-Thiadiazole Development

The historical development of thiadiazole chemistry traces back to the late nineteenth century, with the initial description of thiadiazoles by Fischer in 1882. However, the true nature of the ring system was not fully elucidated until the work of Freud and Kuhn in 1890, who demonstrated the structural characteristics of these heterocyclic compounds. This early research laid the foundation for understanding the unique properties and potential applications of thiadiazole derivatives.

The evolution of 1,3,4-thiadiazole chemistry gained momentum in the twentieth century as researchers recognized the biological significance of these compounds. Early pharmaceutical applications focused on antibacterial properties, with thiadiazole derivatives being incorporated into sulfonamide-based medications. The development of synthetic methodologies enabled the preparation of various substituted derivatives, leading to the discovery of compounds with diverse biological activities.

The synthesis of specific derivatives like this compound became possible through advances in heterocyclic chemistry and the development of efficient cyclization reactions. Classical synthetic protocols typically involve the reaction of acid hydrazides with appropriate reagents to form the thiadiazole ring system. The introduction of branched alkyl substituents, such as the 1,1-dimethylpropyl group, requires specific synthetic strategies that can accommodate steric hindrance and maintain selectivity.

Position within Heterocyclic Chemistry

This compound occupies a significant position within heterocyclic chemistry as a representative example of nitrogen-sulfur containing five-membered rings. The compound demonstrates the characteristic aromatic properties of thiadiazoles, which arise from the presence of two double bonds and the contribution of one lone pair of electrons from the sulfur atom. This aromatic character contributes to the stability and unique reactivity patterns observed in thiadiazole derivatives.

The heterocyclic framework of 1,3,4-thiadiazoles represents one of four possible constitutional isomers that differ in the relative positions of sulfur and nitrogen atoms. Among these isomers, the 1,3,4-arrangement is the most extensively studied and applied in pharmaceutical research. The presence of the amino group at position 2 and the branched alkyl substituent at position 5 creates a unique substitution pattern that influences both the physical properties and biological activity of the compound.

From a structural perspective, the compound exhibits characteristics that make it valuable as a building block for more complex molecules. The amino functionality provides opportunities for further chemical modification through acylation, alkylation, or condensation reactions. The tertiary alkyl substituent contributes to lipophilicity and may influence membrane permeability and biological distribution properties.

The position of this compound within the broader context of heterocyclic chemistry is enhanced by its relationship to other biologically active compounds. Thiadiazoles serve as bioisosteric replacements for other heterocyclic systems, including thiazoles, oxadiazoles, and benzene rings. This bioisosterism allows for the design of compounds with modified properties while maintaining essential structural features required for biological activity.

Significance in Materials and Chemical Research

The significance of this compound in materials and chemical research stems from the unique properties exhibited by thiadiazole derivatives in various applications. Research has demonstrated that thiadiazole-containing compounds possess potential in the development of new materials, including polymers and dyes, due to their distinctive chemical properties. The aromatic nature of the thiadiazole ring contributes to thermal stability and electronic properties that are valuable in materials science applications.

In coordination chemistry, thiadiazole derivatives have shown promise as ligands for metal complexation. The nitrogen atoms in the thiadiazole ring can serve as coordination sites for various metal ions, leading to the formation of complexes with interesting structural and electronic properties. Research has identified that thiadiazole-derived ligands can form stable complexes with biologically important metal ions such as copper and zinc.

The compound's role in chemical research extends to its use as a synthetic intermediate for the preparation of more complex molecular structures. The presence of both amino and thiadiazole functionalities provides multiple sites for chemical modification, enabling the synthesis of diverse derivatives with tailored properties. Synthetic protocols have been developed for the preparation of azo compounds, condensation products, and other derivatives starting from thiadiazole precursors.

Analytical applications of thiadiazole derivatives have been explored in various research contexts. These compounds can serve as analytical reagents due to their ability to form colored complexes with metal ions or their fluorescence properties. The unique spectroscopic characteristics of thiadiazoles make them useful as probes or indicators in analytical chemistry applications.

Structural Uniqueness and Research Relevance

The structural uniqueness of this compound arises from the specific combination of functional groups and substitution patterns present in the molecule. The tertiary alkyl substituent at position 5 represents a sterically demanding group that influences the conformational preferences and reactivity of the compound. This branched alkyl chain contributes to increased lipophilicity compared to linear alkyl analogs, potentially affecting biological distribution and membrane interactions.

The molecular geometry and electronic structure of the compound contribute to its research relevance in multiple areas of investigation. Computational studies and three-dimensional conformational analysis reveal the spatial arrangement of functional groups and their potential for intermolecular interactions. The InChI key ORIWBDUUQYFUBC-UHFFFAOYSA-N provides a unique identifier for computational database searches and structure-activity relationship studies.

Research relevance is further enhanced by the physicochemical properties of the compound, which include specific values for parameters such as partition coefficient and hydrogen bonding capacity. These properties influence the behavior of the compound in biological systems and its suitability for various applications. The calculated XLogP3-AA value of 2.1 indicates moderate lipophilicity, while the hydrogen bond donor and acceptor counts of 1 and 4, respectively, suggest potential for specific molecular interactions.

The research relevance of this compound is amplified by its position within the broader family of thiadiazole derivatives that have demonstrated significant biological activities. Studies have shown that 1,3,4-thiadiazole compounds exhibit antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The specific substitution pattern in this compound may contribute to unique biological profiles that warrant further investigation.

The compound's structural features make it particularly suitable for structure-activity relationship studies aimed at understanding the molecular basis of biological activity in thiadiazole derivatives. The presence of the amino group provides opportunities for hydrogen bonding interactions with biological targets, while the lipophilic alkyl substituent may facilitate membrane penetration and cellular uptake. These structural characteristics position the compound as a valuable template for medicinal chemistry research and drug development efforts.

Propiedades

IUPAC Name |

5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3S/c1-4-7(2,3)5-9-10-6(8)11-5/h4H2,1-3H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIWBDUUQYFUBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355268 | |

| Record name | 5-(2-Methylbutan-2-yl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89881-38-9 | |

| Record name | 5-(2-Methylbutan-2-yl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclodehydration Reaction

The key step is the cyclodehydration of the thiosemicarbazide and the aliphatic acid in a strongly acidic medium composed of sulfuric acid and polyphosphoric acid (PPA). The process is as follows:

- A mineral acid mixture is prepared by mixing sulfuric acid (15–35%) and polyphosphoric acid (65–85%) by weight.

- The acid mixture is cooled to approximately 10–20°C.

- The thiosemicarbazide derivative (e.g., 4-methyl-3-thiosemicarbazide) is added to the acid mixture.

- The corresponding aliphatic acid (in this case, 1,1-dimethylpropionic acid) is added slowly while maintaining the temperature.

- The reaction mixture is then heated to about 100–105°C and maintained for approximately 3 hours to complete cyclodehydration.

This step results in the formation of the 2-amino-5-alkyl-1,3,4-thiadiazole core structure.

Workup and Isolation

- After completion, the reaction mixture is diluted with water and an organic solvent such as toluene is added.

- The mixture is neutralized to a pH of about 6.8–7.3 using ammonium hydroxide or alkali metal hydroxides.

- The aminothiadiazole free base precipitates or is extracted into the organic phase.

- The organic layer is separated and dried azeotropically.

- The product is recovered by filtration or evaporation of the solvent under reduced pressure.

Representative Example: Preparation of 5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Mineral acid mixture: 25% H2SO4 + 75% PPA, cooled to 10–15°C | Preparation of acidic medium | Ready for reaction |

| 2 | Add 4-methyl-3-thiosemicarbazide (0.2 mol) | Introduction of thiosemicarbazide | Reactant dissolved in acid |

| 3 | Add 1,1-dimethylpropionic acid (0.2 mol) | Addition of aliphatic acid | Exothermic reaction, temperature rises |

| 4 | Heat to 100–105°C for 3 hours | Cyclodehydration | Formation of thiadiazole ring |

| 5 | Add water (50 mL) and toluene (50 mL) | Dilution and extraction | Reaction mixture ready for neutralization |

| 6 | Neutralize with 28% ammonium hydroxide to pH 7.0 | Precipitation/extraction of product | Aminothiadiazole free base isolated |

| 7 | Separate toluene layer and dry azeotropically | Purification | Pure this compound obtained |

Yield: Typically around 90% depending on scale and purity of reagents.

Mechanistic Insights and Reaction Conditions

- The cyclodehydration involves intramolecular ring closure facilitated by the acidic medium, which promotes dehydration and formation of the thiadiazole heterocycle.

- Polyphosphoric acid acts both as a dehydrating agent and a medium to stabilize intermediates.

- Temperature control is critical: low temperature during reagent addition prevents side reactions, while elevated temperature during cyclodehydration ensures completion.

- Neutralization must be carefully controlled to avoid decomposition or loss of product.

Alternative and One-Pot Synthesis Approaches

Recent studies have explored one-pot synthesis methods using polyphosphate esters (PPE) as catalysts, which allow the reaction of thiosemicarbazide and carboxylic acid to proceed through three steps in a single vessel, improving efficiency and reducing purification steps. This method has been successfully applied to various 1,3,4-thiadiazole-2-amine derivatives, potentially adaptable for 5-(1,1-dimethylpropyl) substitution.

Summary Table of Key Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Acid mixture composition | 15–35% H2SO4, 65–85% PPA | Optimal 25% H2SO4, 75% PPA |

| Temperature during addition | 10–20°C | Controls exotherm |

| Cyclodehydration temperature | 100–105°C | Maintained for ~3 hours |

| Neutralization agent | 28% ammonium hydroxide | pH 6.8–7.3 for precipitation |

| Solvent for extraction | Toluene or aromatic hydrocarbons | Facilitates product isolation |

| Yield | ~90% | High yield with optimized conditions |

Research Findings and Practical Considerations

- The method described in patent CA1039290A is the most authoritative and widely cited for preparing 2-amino-5-alkyl-1,3,4-thiadiazoles, including the 5-(1,1-dimethylpropyl) derivative.

- The use of mixed mineral acids (H2SO4 and PPA) is critical for efficient cyclodehydration and high purity.

- Extraction into aromatic solvents like toluene allows for easier downstream processing and potential further functionalization.

- Alternative one-pot methods using polyphosphate esters show promise for simplifying synthesis but require further optimization for specific alkyl substituents.

Análisis De Reacciones Químicas

Types of Reactions

5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated thiadiazole derivatives.

Substitution: Various alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiadiazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Table 1: Substituent Effects on Key Properties

Key Observations :

- Alkyl vs. Aromatic Substituents : The 1,1-dimethylpropyl group in the target compound enhances lipophilicity (logP ~2–3 estimated), favoring insecticidal activity through membrane penetration . In contrast, aromatic substituents (e.g., fluorophenylthiophene in ) improve π-π stacking interactions with biological targets, enhancing anticancer potency.

- Electron-Withdrawing Groups : Chlorine substituents (e.g., in ) increase electronegativity and binding affinity to ion channels, explaining their anticonvulsant efficacy.

- Hybrid Structures : Schiff bases (e.g., ) introduce imine linkages, enabling hydrogen bonding with enzymes like Cys44 and His164 in SARS-CoV-2 , broadening therapeutic applications.

Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | This compound | 5-(1-Ethylpropyl) Analogue | 5-(4-Fluorophenylthiophen-2-yl) Derivatives |

|---|---|---|---|

| Molecular Weight | 212.31 | 171.27 | ~300–350 |

| XLogP3 (Lipophilicity) | ~2.5 (estimated) | 1.9 | ~3.5–4.0 |

| Hydrogen Bond Donors | 1 | 1 | 1–2 |

| Solubility | Organic solvents | Polar aprotic solvents | DMSO/water mixtures |

Key Observations :

- The target compound’s higher molecular weight and moderate lipophilicity balance solubility and bioactivity for agricultural use.

- Fluorinated or chlorinated derivatives exhibit higher logP values, favoring blood-brain barrier penetration (e.g., anticonvulsants ).

Actividad Biológica

5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological effects, mechanisms of action, and potential applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate thiadiazole moieties. The compound's structure features a thiadiazole ring, which is known for its stability and reactivity in biological systems. The presence of the dimethylpropyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that derivatives of thiadiazoles can effectively inhibit the growth of various bacteria and fungi. For instance:

- Antibacterial Activity : The compound has been evaluated against Gram-positive and Gram-negative bacteria. In one study, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like azithromycin .

- Antifungal Activity : The compound also shows efficacy against fungal strains such as Candida albicans. Molecular docking studies revealed strong interactions with the enzyme sterol 14-alpha demethylase (CYP51), which is critical for fungal cell membrane synthesis .

Anticancer Activity

This compound has been explored for its anticancer properties. Several derivatives have shown promising results in inhibiting cancer cell proliferation:

- Cell Lines Tested : In vitro studies have utilized cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). One derivative exhibited an IC50 value of 2.44 µM against LoVo cells after 48 hours of treatment .

- Mechanisms of Action : The anticancer effects are attributed to the compound's ability to interfere with DNA replication processes and induce apoptosis in cancer cells. It has been suggested that the thiadiazole core may act as a bioisosteric replacement for nucleobases in DNA .

The biological activity of this compound can be explained through several mechanisms:

- Enzyme Inhibition : The compound can bind to specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation. For example, inhibition of inosine monophosphate dehydrogenase (IMPDH) has been noted as a mechanism contributing to its anticancer effects .

- Molecular Interactions : The thiadiazole ring facilitates various interactions such as hydrogen bonding and hydrophobic interactions with biological macromolecules, enhancing its therapeutic potential .

Case Studies

Several studies have highlighted the effectiveness of this compound in different biological contexts:

Q & A

Basic: What are the standard synthetic routes for 5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine?

The compound is typically synthesized via cyclocondensation reactions. A general method involves reacting substituted carboxylic acids (e.g., 4-phenyl butyric acid) with thiosemicarbazide in the presence of POCl₃ under reflux (90°C for 3 hours), followed by pH adjustment (8–9) using ammonia to precipitate the product. Recrystallization from a DMSO/water mixture (2:1) yields pure thiadiazole derivatives . Alternative pathways use ultrasound-assisted synthesis to enhance reaction efficiency, as demonstrated for analogous thiadiazole-2-amine derivatives .

Advanced: How can reaction conditions be optimized for higher yields in thiadiazole synthesis?

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve cyclization efficiency.

- Catalysis : Mn(II) catalysts enhance reaction rates and regioselectivity in analogous thiadiazole syntheses .

- Ultrasound-assisted synthesis : Sonication reduces reaction time (e.g., from 6 hours to 2 hours) and improves yields by 15–20% compared to conventional heating .

- pH control : Maintaining pH 8–9 during precipitation minimizes byproduct formation .

Basic: What spectroscopic methods are used to characterize this compound?

- NMR : ¹H and ¹³C NMR confirm substituent positions and purity. For example, aromatic protons in analogous compounds resonate at δ 7.2–7.8 ppm, while NH₂ groups appear as broad singlets near δ 5.5 ppm .

- X-ray crystallography : Resolves molecular geometry, dihedral angles (e.g., 18.2–30.3° between thiadiazole and substituent rings), and hydrogen-bonding networks in the crystal lattice .

- FT-IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N–H (3300–3400 cm⁻¹) confirm functional groups .

Advanced: How do computational studies (DFT) reconcile discrepancies in experimental vs. theoretical structural data?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict bond lengths and angles with <1% deviation from X-ray data. For example:

| Parameter | Experimental (X-ray) | DFT |

|---|---|---|

| C–N bond length | 1.32 Å | 1.31 Å |

| N–H···N distance | 2.89 Å | 2.91 Å |

| Discrepancies in vibrational frequencies arise from solvent effects and crystal packing, which DFT models approximate using implicit solvation (e.g., PCM) . |

Basic: What biological activities are associated with thiadiazol-2-amine derivatives?

Thiadiazole derivatives exhibit:

- Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans .

- Anticancer potential : IC₅₀ values <10 µM for derivatives targeting breast cancer cell lines (MCF-7) .

- Insecticidal activity : 80–90% mortality in Aedes aegypti larvae at 50 ppm .

Advanced: How can researchers address contradictions in biological activity data across studies?

- Dose-response standardization : Use consistent units (e.g., µM vs. µg/mL) and cell lines (e.g., HepG2 vs. HEK293).

- Structural analogs : Compare substituent effects; e.g., 5-pyridyl derivatives show higher antifungal activity than benzyl analogs .

- Statistical validation : Apply ANOVA or Tukey’s test to confirm significance (p<0.05) in replicated assays .

Basic: What solvent systems are optimal for recrystallizing thiadiazol-2-amine derivatives?

| Solvent Ratio (v/v) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| DMSO:H₂O (2:1) | 78 | 99 | |

| Ethanol:Acetone (1:1) | 85 | 98 | |

| Ethanol/acetone mixtures reduce solvent polarity, enhancing crystal lattice formation . |

Advanced: How can computational reaction design (ICReDD) accelerate thiadiazole synthesis?

The ICReDD framework combines quantum chemical calculations (e.g., Gibbs free energy profiles) with machine learning to predict optimal conditions:

- Reaction path search : Identifies low-energy intermediates using NEB (Nudged Elastic Band) methods .

- Condition optimization : Recommends catalysts (e.g., Mn(II)) and solvents (DMF) based on transition-state analysis .

- Feedback loops : Experimental data refine computational models, reducing development time by 40–60% .

Basic: What safety precautions are required during synthesis?

- POCl₃ handling : Use anhydrous conditions and PPE (gloves, goggles) due to its corrosive nature .

- Ammonia exposure : Work in fume hoods to prevent respiratory irritation .

Advanced: How does crystallography inform structure-activity relationships (SAR)?

X-ray data reveal:

- Hydrogen bonding : N–H···N interactions stabilize the supramolecular structure, enhancing bioavailability .

- Dihedral angles : Larger angles (e.g., 30.3° vs. 18.2°) correlate with increased antifungal activity due to improved membrane penetration .

Basic: What chromatographic methods separate thiadiazole derivatives?

- HPLC : C18 column, acetonitrile/H₂O (70:30), 1.0 mL/min, UV detection at 254 nm .

- TLC : Silica gel 60 F₂₅₄, chloroform/methanol (9:1), Rf = 0.45–0.55 .

Advanced: How do solvent effects influence reaction mechanisms in thiadiazole synthesis?

Polar solvents stabilize charge-separated intermediates:

| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) |

|---|---|---|

| DMF | 36.7 | 2.5 × 10⁻³ |

| Ethanol | 24.3 | 1.1 × 10⁻³ |

| Higher dielectric constants accelerate cyclization by stabilizing POCl₃-activated intermediates . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.